Disulfuric acid

Overview

Description

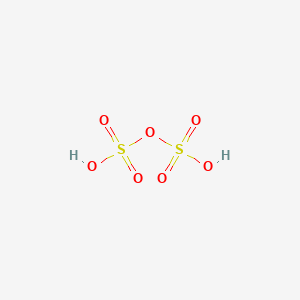

Disulfuric acid is a sulfur oxoacid.

Scientific Research Applications

Synthesis and Chemistry

- Disulfuric acid plays a significant role in the synthesis of unsymmetrical disulfides and polysulfides, offering a practical and general scope in various nucleophiles under mild conditions. This is evident in the development of electrophilic persulfuration reactions leading to these compounds (Wang et al., 2018).

- It is used in the creation of novel disulfuration methodologies, enabling the synthesis of various unsymmetrical disulfides via copper-catalyzed oxidative cross-coupling (Dai et al., 2017).

Bioconjugation and Molecular Biology

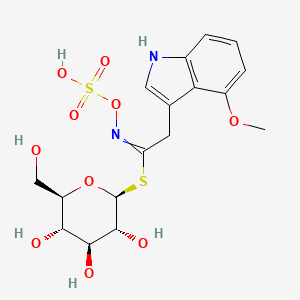

- This compound derivatives, such as disulfide bridges, are crucial in nucleic acids research, particularly in the structural studies and interactions of DNA and RNA with other macromolecules in biological systems (Stasinska et al., 2019).

Nanotechnology and Catalysis

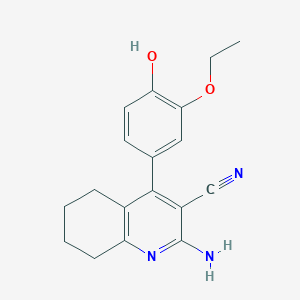

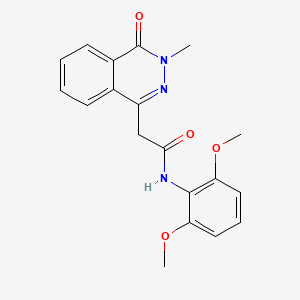

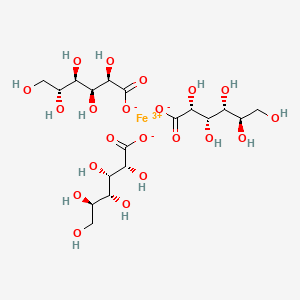

- Nanometasilica this compound (NMSDSA) is a notable catalyst in the synthesis of various chemical compounds. Its application includes the synthesis of dihydropyrimidinones, polyhydroquinolines, and dihydroquinazolinones under green chemistry protocols (Zolfigol et al., 2016).

Safety in Organic Synthesis

- This compound's potential in organic synthesis, especially for the transformation of aldehydes to esters, is amplified by using a continuous flow generator. This approach mitigates safety hazards associated with its explosive decomposition (Nagy et al., 2022).

Photoproducts and Photochemistry

- The photochemistry of disulfide bonds, essential in various biochemical processes, is explored through studies on dimethyl disulfide, providing insights into reaction products and mechanisms (Ochmann et al., 2018).

Forensic Science Applications

- In forensics, the disulfur dinitride process, involving this compound, is effective for fingermark visualization on metal surfaces, particularly under adverse environments (Bleay et al., 2019).

Environmental Applications

- Persulfuric acid, a derivative of this compound, is utilized in environmental applications like the degradation of herbicides, showcasing its potential in pollution control and environmental remediation (Cai et al., 2018).

Properties

CAS No. |

7783-05-3 |

|---|---|

Molecular Formula |

H2SO4.O3S H2S2O7 H2O7S2 |

Molecular Weight |

178.15 g/mol |

IUPAC Name |

sulfo hydrogen sulfate |

InChI |

InChI=1S/H2O7S2/c1-8(2,3)7-9(4,5)6/h(H,1,2,3)(H,4,5,6) |

InChI Key |

VFNGKCDDZUSWLR-UHFFFAOYSA-N |

SMILES |

OS(=O)(=O)OS(=O)(=O)O |

Canonical SMILES |

OS(=O)(=O)OS(=O)(=O)O |

density |

Relative density (water = 1): 1.9 |

| 7783-05-3 8014-95-7 |

|

physical_description |

COLOURLESS-TO-BROWN FUMING VISCOUS OILY HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. |

Pictograms |

Corrosive; Irritant |

Related CAS |

13870-29-6 (di-hydrochloride salt) 7790-62-7 (di-potassium salt) |

solubility |

Solubility in water: miscible, reaction |

Synonyms |

pyrosulfuric acid pyrosulfuric acid, diammonium salt pyrosulfuric acid, dipotassium salt pyrosulfuric acid, disodium salt pyrosulfuric acid, potassium salt sodium pyrosulfate |

vapor_density |

Relative vapor density (air = 1): 3-3.3 |

Origin of Product |

United States |

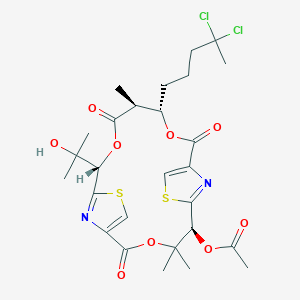

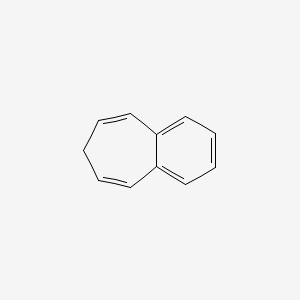

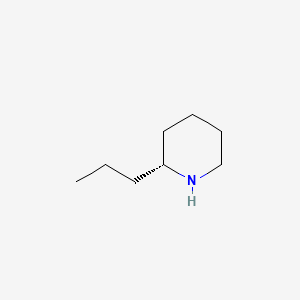

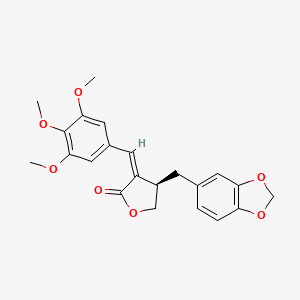

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)

![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)